molecular formula C12H7N3S B044241 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile CAS No. 118001-67-5

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile

Cat. No.: B044241
CAS No.: 118001-67-5
M. Wt: 225.27 g/mol
InChI Key: IMHNMHBXEGRBRX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Related compounds have been shown to have antimycobacterial properties . This suggests that the compound may target proteins or enzymes essential for the survival and replication of mycobacteria.

Mode of Action

It is suggested that related compounds selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This selective inhibition suggests a specific interaction with its targets that leads to the disruption of essential biological processes in the pathogen.

Biochemical Pathways

Given its potential antimycobacterial properties, it may interfere with the metabolic pathways essential for the survival and replication of mycobacteria .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may lead to the inhibition of growth or death of the pathogen.

Comparison with Similar Compounds

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is unique compared to other similar compounds due to its broad spectrum of biological activities and its ability to be synthesized under mild, environmentally friendly conditions . Similar compounds include benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, which also exhibit significant biological activities but may require more complex synthetic routes .

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNMHBXEGRBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554876
Record name 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118001-67-5
Record name 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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